Tofacitinib

Content Navigation

Researchers requiring a pure JAK inhibitor for JAK1/3-selective studies often encounter solubility or assay interference issues with pre-formulated salts. Tofacitinib free base (CAS 477600-75-2) eliminates citrate counterion chelation, providing superior DMSO solubility (up to 100 mg/mL) for concentrated stock solutions in unbuffered assays. Key benefits:

- Enables novel salt screening and sustained-release matrix engineering without pre-existing counterions.

- Selectively blocks IL-2, IL-15, and other gamma-chain cytokines, avoiding JAK2-mediated hematopoietic suppression seen with Ruxolitinib.

- Consistent high purity (≥98%) ensures reproducible kinase profiling and immunological research.

CAS Number

Product Name

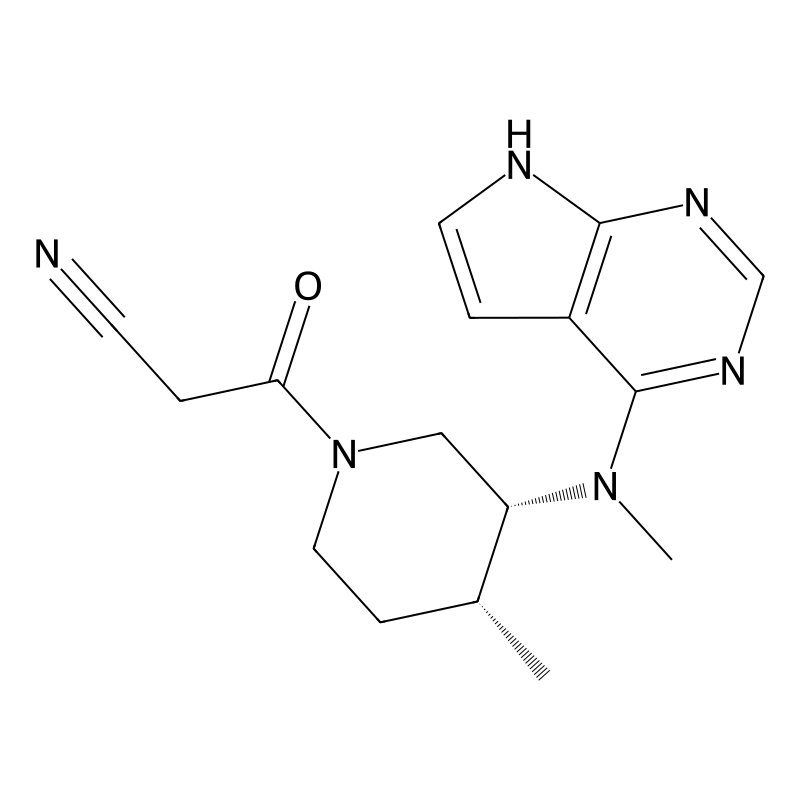

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Tofacitinib (CAS 477600-75-2) is a highly potent, cell-permeable Janus kinase (JAK) inhibitor with a pronounced selectivity for JAK1 and JAK3 over JAK2 and TYK2 [1]. As a free base, it serves as a critical unadulterated precursor for pharmaceutical formulation, novel salt screening, and high-throughput biochemical assays. Unlike pre-formulated salts, the free base offers exceptional solubility in aprotic organic solvents such as DMSO (up to 100 mg/mL) , allowing for the preparation of highly concentrated stock solutions without the introduction of potentially interfering counterions. Its established role in blocking common gamma-chain cytokine signaling makes it an indispensable benchmark material for immunological research, material science, and kinase profiling.

Research Fit

Substituting Tofacitinib with other first-generation JAK inhibitors, such as Ruxolitinib or Baricitinib, fundamentally alters the target profile from JAK1/3 to JAK1/2, failing to adequately suppress gamma-chain cytokine signaling (e.g., IL-2, IL-15) while unnecessarily inhibiting JAK2-mediated hematopoiesis. Furthermore, substituting Tofacitinib free base with its commonly available citrate salt (CAS 540737-29-9) can compromise early-stage drug development. The citrate salt exhibits rapid dissolution and introduces an equimolar chelating counterion, which can alter micro-environmental pH or sequester divalent cations in unbuffered biochemical assays [1]. For procurement teams supporting novel salt screening or sustained-release matrix engineering, the free base is the mandatory starting material due to its distinct baseline kinetic solubility and lack of counterion interference.

Substitution Risk

JAK3 vs. JAK2 Kinase Selectivity

When selecting a JAK inhibitor for pathways dependent on the common gamma chain, Tofacitinib provides superior JAK3 targeting compared to Ruxolitinib. In biochemical assays, Tofacitinib demonstrates an IC50 of 1.6 nM for JAK3 [1], whereas Ruxolitinib is primarily a JAK1/2 inhibitor with greater than 130-fold weaker activity against JAK3 . Procuring Tofacitinib ensures robust blockade of IL-2 and IL-15 signaling without the profound JAK2-associated off-target effects seen with Ruxolitinib.

| Evidence Dimension | JAK3 Inhibition (IC50) |

| Target Compound Data | 1.6 nM (Tofacitinib) |

| Comparator Or Baseline | Ruxolitinib (>300 nM; >130-fold weaker than its JAK1/2 activity) |

| Quantified Difference | Over 130-fold greater potency against JAK3 for Tofacitinib |

| Conditions | In vitro biochemical kinase assay |

Crucial for researchers needing specific blockade of gamma-chain cytokines without suppressing JAK2-dependent erythropoiesis.

vs. Baricitinib (JAK1 4 nM, JAK2 7 nM, JAK3 787 nM)

vs. Upadacitinib (JAK1 47 nM, JAK2 120 nM, JAK3 2304 nM)

Dissolution Kinetics for Formulation

For pharmaceutical development, the choice between Tofacitinib free base and its citrate salt dictates formulation flexibility. Under simulated BCS conditions at pH 6.0 to 6.8, Tofacitinib free base requires up to 22 hours to achieve complete dissolution of a 22 mg dose, demonstrating a significantly slower kinetic solubility profile compared to the rapid dissolution of Tofacitinib citrate[1]. This delayed dissolution makes the free base the required precursor for engineering novel sustained-release formulations or screening proprietary salt forms.

| Evidence Dimension | Time to complete dissolution (22 mg dose at pH 6.0-6.8) |

| Target Compound Data | 22 hours (Tofacitinib free base) |

| Comparator Or Baseline | Rapid dissolution within 2 hours (Tofacitinib citrate) |

| Quantified Difference | 20-hour delay in complete dissolution for the free base |

| Conditions | BCS kinetic solubility study, pH 6.0 and 6.8 |

Provides the necessary unformulated baseline kinetics required by material scientists to develop and patent novel sustained-release matrices or alternative salts.

Counterion-Free Assay Compatibility

In high-throughput screening (HTS) and unbuffered biochemical assays, the presence of counterions can skew results. Tofacitinib free base offers exceptional solubility in aprotic solvents, reaching up to 100 mg/mL in pure DMSO. Procuring the free base instead of the citrate salt allows researchers to prepare highly concentrated stock solutions without introducing equimolar citrate, a known chelator that can sequester divalent cations (like Mg2+ or Mn2+) essential for kinase activity in micro-assays.

| Evidence Dimension | Maximum DMSO Solubility & Counterion Presence |

| Target Compound Data | Up to 100 mg/mL (Free Base, No Counterion) |

| Comparator Or Baseline | Tofacitinib Citrate (Introduces equimolar citrate chelator) |

| Quantified Difference | Elimination of citrate-induced metal chelation risk at high stock concentrations |

| Conditions | Pure DMSO stock solution preparation for in vitro assays |

Ensures maximum stock concentration capacity while preventing artifactual kinase inhibition caused by counterion metal chelation in sensitive biochemical assays.

log P: -1.34 to 1.28

IR: Tmax 0.5–1 h, t½ ~3 h

Novel Salt Screening and IP Generation

Because of its baseline dissolution profile and lack of pre-existing counterions, Tofacitinib free base is the optimal starting material for pharmaceutical R&D teams conducting salt screening. It enables the generation of novel, patentable salt forms with engineered pharmacokinetic profiles, bypassing existing IP tied to the citrate salt [1].

High-Throughput Kinase Profiling Assays

In unbuffered in vitro biochemical assays requiring high concentrations of API, the free base is preferred. Its high solubility in DMSO (up to 100 mg/mL) allows for the creation of robust stock solutions without introducing citrate, thereby avoiding unintended chelation of essential assay co-factors like Mg2+ .

Gamma-Chain Cytokine Pathway Modeling

For immunological research specifically targeting IL-2, IL-4, IL-7, and IL-15 signaling, Tofacitinib is the benchmark procurement choice. Its potent JAK1/3 inhibition profile accurately models gamma-chain receptor blockade without the confounding JAK2-driven hematopoiesis suppression associated with generic alternatives like Ruxolitinib [2].

Application Selection Guide

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.83 (est)

Melting Point

UNII

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of psoriasis

Treatment of ulcerative colitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , psoriatic arthritis , ankylosing spondylitis and juvenile idiopathic arthritis )

Janus kinases are phosphotransferases, and receptor engagement by cytokines activates their enzymatic function. Janus kinase inhibitors represent a new strategy for the treatment of immune and inflammatory diseases. Tofacitinib is a targeted synthetic small molecule that is an oral inhibitor of Janus kinases (JAKs). It is (JAK) inhibitor FDA-approved in April 2012 and indicated for its use in the management of rheumatoid arthritis (RA), psoriatic arthritis (PA), ulcerative colitis (UC), polyarticular course juvenile idiopathic arthritis (pcJIA). Tofacitinib's action on the nonreceptor tyrosine kinase JAK enzymes is more preferential to the JAK-1 and JAK-3 enzymes.

Livertox Summary

Drug Classes

Antirheumatic Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tofacitinib is included in the database.

Xeljanz (tofacitinib) is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate. It may be used as monotherapy or in combination with methotrexate or other nonbiologic disease-modifying antirheumatic drugs (DMARDs). /Included in US product label/

EXPL Tofacitinib is an oral Janus kinase inhibitor that is being investigated for psoriasis and psoriatic arthritis. Japanese patients aged 20 years or more with moderate to severe plaque psoriasis and/or psoriatic arthritis were double-blindly randomized 1:1 to tofacitinib 5 or 10 mg b.i.d. for 16 weeks, open-label 10 mg b.i.d. for 4 weeks, then variable 5 or 10 mg b.i.d. to Week 52. Primary end-points at Week 16 were the proportion of patients achieving at least a 75% reduction in Psoriasis Area and Severity Index (PASI75) and Physician's Global Assessment of "clear" or "almost clear" (PGA response) for psoriasis, and 20% or more improvement in American College of Rheumatology criteria (ACR20) for patients with psoriatic arthritis. Safety was assessed throughout. Eighty-seven patients met eligibility criteria for moderate to severe plaque psoriasis (5 mg b.i.d., n = 43; 10 mg b.i.d., n = 44), 12 met eligibility criteria for psoriatic arthritis (5 mg b.i.d., n = 4; 10 mg b.i.d., n = 8) including five who met both criteria (10 mg b.i.d.). At Week 16, 62.8% and 72.7% of patients achieved PASI75 with tofacitinib 5 and 10 mg b.i.d., respectively; 67.4% and 68.2% achieved PGA responses; all patients with psoriatic arthritis achieved ACR20. Responses were maintained through Week 52. Adverse events occurred in 83% of patients through Week 52, including four (4.3%) serious adverse events and three (3.2%) serious infections (all herpes zoster). No malignancies, cardiovascular events or deaths occurred. Tofacitinib (both doses) demonstrated efficacy in patients with moderate to severe plaque psoriasis and/or psoriatic arthritis through 52 weeks; safety findings were generally consistent with prior studies.

EXPL The inflammatory diseases ulcerative colitis and Crohn's disease constitute the two main forms of inflammatory bowel disease (IBD). They are characterized by chronic, relapsing inflammation of the gastrointestinal tract, significantly impacting on patient quality of life and often requiring prolonged treatment. Existing therapies for IBD are not effective for all patients, and an unmet need exists for additional therapies to induce and maintain remission. Here we describe the mechanism of action of the Janus kinase (JAK) inhibitor, tofacitinib, for the treatment of IBD and the effect of JAK inhibition on the chronic cycle of inflammation that is characteristic of the disease. The pathogenesis of IBD involves a dysfunctional response from the innate and adaptive immune system, resulting in overexpression of multiple inflammatory cytokines, many of which signal through JAKs. Thus JAK inhibition allows multiple cytokine signaling pathways to be targeted and is expected to modulate the innate and adaptive immune response in IBD, thereby interrupting the cycle of inflammation. Tofacitinib is an oral, small molecule JAK inhibitor that is being investigated as a targeted immunomodulator for IBD. Clinical development of tofacitinib and other JAK inhibitors is ongoing, with the aspiration of providing new treatment options for IBD that have the potential to deliver prolonged efficacy and clinically meaningful patient benefits.

Pharmacology

Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AA - Selective immunosuppressants

L04AA29 - Tofacitinib

Mechanism of Action

Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/

Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

70% metabolized in the liver by CYP3A4 (major) and CYP2C19 (minor). Metabolites produced are inactive. 30% renally eliminated as unchanged drug.

Vd= 87L after intravenous administration. Distribution is equal between red blood cells and plasma.

The protein binding of tofacitinib is approximately 40%. Tofacitinib binds predominantly to albumin and does not appear to bind to a1-acid glycoprotein. Tofacitinib distributes equally between red blood cells and plasma.

The absolute oral bioavailability of tofacitinib is 74%. Coadministration of Xeljanz with a high-fat meal resulted in no changes in AUC while Cmax was reduced by 32%. In clinical trials, Xeljanz was administered without regard to meals.

Clearance mechanisms for tofacitinib are approximately 70% hepatic metabolism and 30% renal excretion of the parent drug. The metabolism of tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19. In a human radiolabeled study, more than 65% of the total circulating radioactivity was accounted for by unchanged tofacitinib, with the remaining 35% attributed to 8 metabolites, each accounting for less than 8% of total radioactivity. The pharmacologic activity of tofacitinib is attributed to the parent molecule.

Following oral administration of Xeljanz /to humans/, peak plasma concentrations are reached within 0.5-1 hour, elimination half-life is approximately 3 hours and a dose-proportional increase in systemic exposure was observed in the therapeutic dose range. Steady state concentrations are achieved in 24-48 hours with negligible accumulation after twice daily administration.

/MILK/ Tofacitinib was secreted in milk of lactating rats. It is not known whether tofacitinib is excreted in human milk.

Metabolism Metabolites

Clearance mechanisms for tofacitinib are approximately 70% hepatic metabolism and 30% renal excretion of the parent drug. The metabolism of tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19. In a human radiolabeled study, more than 65% of the total circulating radioactivity was accounted for by unchanged tofacitinib, with the remaining 35% attributed to 8 metabolites, each accounting for less than 8% of total radioactivity. The pharmacologic activity of tofacitinib is attributed to the parent molecule.

Associated Chemicals

Wikipedia

Drug Warnings

/BOXED WARNING/ MALIGNANCIES. Lymphoma and other malignancies have been observed in patients treated with Xeljanz. Epstein Barr Virus-associated post-transplant lymphoproliferative disorder has been observed at an increased rate in renal transplant patients treated with Xeljanz and concomitant immunosuppressive medications

Patients receiving tofacitinib are at increased risk of developing serious infections that may require hospitalization or result in death. Opportunistic infections caused by bacterial, mycobacterial, invasive fungal, viral, or other opportunistic organisms-including cryptococcosis, pneumocystosis, tuberculosis and other mycobacterial infections, esophageal candidiasis, multidermatomal herpes zoster, cytomegalovirus infection, and BK virus infection-have been reported in patients with rheumatoid arthritis receiving tofacitinib. Patients with invasive fungal infections may present with disseminated, rather than localized, disease. Patients should be closely monitored during and after treatment with tofacitinib for the development of signs or symptoms of infection (e.g., fever, malaise, weight loss, sweats, cough, dyspnea, pulmonary infiltrates, serious systemic illness including shock). Most patients who developed serious infections were receiving concomitant therapy with immunosuppressive agents such as methotrexate or corticosteroids.

Tofacitinib therapy should not be initiated in patients with active infections, including localized infections. Tofacitinib should be discontinued in patients who develop a serious infection, opportunistic infection, or sepsis and should not be resumed until the infection is controlled. Clinicians should consider potential risks and benefits of tofacitinib prior to initiating therapy in patients with a history of chronic, recurring, serious, or opportunistic infections; patients with underlying conditions that may predispose them to infections; and patients who have been exposed to tuberculosis or who reside or have traveled in regions where tuberculosis or mycoses are endemic. Any patient who develops a new infection while receiving tofacitinib should undergo a thorough diagnostic evaluation (appropriate for an immunocompromised patient), appropriate anti-infective therapy should be initiated, and the patient should be closely monitored.

For more Drug Warnings (Complete) data for Tofacitinib (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of tofacitinib /in humans/ is approximately 3 hours.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Tofacitinib citrate/

Interactions

There is a risk of added immunosuppression when Xeljanz is coadministered with potent immunosuppressive drugs (e.g., azathioprine, tacrolimus, cyclosporine). Combined use of multiple-dose Xeljanz with potent immunosuppressants has not been studied in rheumatoid arthritis. Use of Xeljanz in combination with biologic disease-modifying antirheumatic drugs (DMARDS) or potent immunosuppressants such as azathioprine and cyclosporine is not recommended.

Concomitant use of tofacitinib with potent immunosuppressive agents (e.g., azathioprine, cyclosporine, tacrolimus) increases the risk of immunosuppression and is not recommended. Concomitant use of tofacitinib with such agents in patients with rheumatoid arthritis has not been studied to date. In healthy individuals, cyclosporine (200 mg orally every 12 hours for 5 days) decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 73% increase in the AUC of tofacitinib, accompanied by a 17% decrease in peak plasma tofacitinib concentrations. In healthy individuals, tacrolimus (5 mg orally every 12 hours for 7 days) slightly decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 21% increase in the AUC of tofacitinib, accompanied by a 9% decrease in peak plasma tofacitinib concentrations.

Tofacitinib exposure is decreased when Xeljanz is coadministered with potent CYP3A4 inducers (e.g., rifampin).

For more Interactions (Complete) data for Tofacitinib (9 total), please visit the HSDB record page.

Stability Shelf Life

Y, Koga T, Kawashiri SY, Aramaki T, Ichinose K, Hirai Y, Tamai M, Nakamura H,

Terada K, Origuchi T, Eguchi K, Ueki Y, Kawakami A. Efficacy and safety at 24

weeks of daily clinical use of tofacitinib in patients with rheumatoid arthritis.

PLoS One. 2017 May 4;12(5):e0177057. doi: 10.1371/journal.pone.0177057.

eCollection 2017. PubMed PMID: 28472115.

2: Friedman S. Tofacitinib for Ulcerative Colitis - A Promising Step Forward. N

Engl J Med. 2017 May 4;376(18):1792-1793. doi: 10.1056/NEJMe1701505. PubMed PMID:

28467881.

3: Sandborn WJ, Su C, Sands BE, D/'Haens GR, Vermeire S, Schreiber S, Danese S,

Feagan BG, Reinisch W, Niezychowski W, Friedman G, Lawendy N, Yu D, Woodworth D,

Mukherjee A, Zhang H, Healey P, Panés J; OCTAVE Induction 1, OCTAVE Induction 2,

and OCTAVE Sustain Investigators.. Tofacitinib as Induction and Maintenance

Therapy for Ulcerative Colitis. N Engl J Med. 2017 May 4;376(18):1723-1736. doi:

10.1056/NEJMoa1606910. PubMed PMID: 28467869.

4: Merola JF, Elewski B, Tatulych S, Lan S, Tallman A, Kaur M. Efficacy of

tofacitinib for the treatment of nail psoriasis: Two 52-week, randomized,

controlled phase 3 studies in patients with moderate-to-severe plaque psoriasis.

J Am Acad Dermatol. 2017 Apr 7. pii: S0190-9622(17)30147-0. doi:

10.1016/j.jaad.2017.01.053. [Epub ahead of print] PubMed PMID: 28396102.

5: Maneiro JR, Souto A, Gomez-Reino JJ. Risks of malignancies related to

tofacitinib and biological drugs in rheumatoid arthritis: Systematic review,

meta-analysis, and network meta-analysis. Semin Arthritis Rheum. 2017 Feb 16.

pii: S0049-0172(16)30306-7. doi: 10.1016/j.semarthrit.2017.02.007. [Epub ahead of

print] PubMed PMID: 28284845.

6: Singh JA, Hossain A, Tanjong Ghogomu E, Mudano AS, Maxwell LJ, Buchbinder R,

Lopez-Olivo MA, Suarez-Almazor ME, Tugwell P, Wells GA. Biologics or tofacitinib

for people with rheumatoid arthritis unsuccessfully treated with biologics: a

systematic review and network meta-analysis. Cochrane Database Syst Rev. 2017 Mar

10;3:CD012591. doi: 10.1002/14651858.CD012591. Review. PubMed PMID: 28282491.

Explore Compound Types